1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups and connected via a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole precursors under specific conditions. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole with 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor binding studies, it acts as a ligand, altering receptor conformation and signaling pathways .
Comparison with Similar Compounds
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:
1,3-dimethyl-1H-pyrazole: Lacks the additional pyrazole ring and propyl chain, resulting in different reactivity and biological activity.
3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
1,3-dimethyl-5-aminopyrazole: Similar structure but with an amino group, leading to different chemical properties and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-9-12(11(3)16-18)8-14-13-7-10(2)15-17(13)4/h7,9,14H,5-6,8H2,1-4H3 |
InChI Key |
YFYSCRSXGOPRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
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